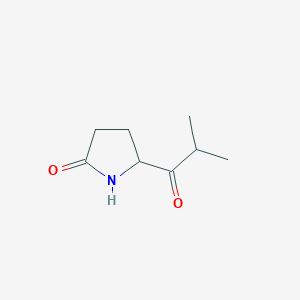

5-(2-Methylpropanoyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Methylpropanoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol . This compound is a member of the pyrrolidin-2-one family, which are five-membered lactams widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .

Vorbereitungsmethoden

The synthesis of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation

Analyse Chemischer Reaktionen

5-(2-Methylpropanoyl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine derivatives can lead to the formation of carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reactivity and Role as an Intermediate

5-(2-Methylpropanoyl)pyrrolidin-2-one serves as a valuable intermediate in organic synthesis. Its reactive carbonyl group allows for various transformations, making it a crucial building block for synthesizing more complex molecules.

Applications in Organic Chemistry:

- Synthesis of Derivatives: The compound can be modified to create derivatives with enhanced properties, which can lead to new applications in pharmaceuticals and materials science.

- Synthetic Methodologies: It is utilized in developing new synthetic pathways for creating diverse chemical entities.

Biological Research

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activities, particularly in pharmacology.

Key Biological Applications:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound can inhibit the growth of cancer cell lines, making it a candidate for further development as an anticancer agent.

- Neuropharmacological Effects: Similar compounds have shown potential in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurodegenerative diseases and psychiatric disorders.

Case Study: Anticancer Activity

A study evaluated the efficacy of pyrrolidinone derivatives against various cancer cell lines. The results indicated that specific modifications to the this compound structure significantly enhanced its cytotoxicity against breast cancer cells, suggesting a pathway for drug development.

Medicinal Chemistry

Drug Design and Development

The compound's structural features allow it to interact with biological targets effectively, making it a promising candidate in drug design.

Potential Applications:

- Pharmacophore Development: Its ability to form hydrogen bonds and engage in hydrophobic interactions positions it as a potential pharmacophore for designing new therapeutic agents.

- Targeted Drug Delivery: Research is ongoing to explore its use in targeted delivery systems for cancer therapy.

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound can be utilized for producing specialty chemicals and polymers.

Industrial Uses:

- Precursor for Fine Chemicals: Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

- Polymer Production: The compound can serve as a monomer or additive in polymer formulations, enhancing material properties.

Table 2: Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Carbonyl Reactions | Formation of derivatives through nucleophilic addition | 75 |

| Condensation | Synthesis of more complex molecules | 80 |

Wirkmechanismus

The mechanism of action of 5-(2-Methylpropanoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

5-(2-Methylpropanoyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activity and reactivity . The uniqueness of this compound lies in its specific isobutyryl group, which imparts distinct chemical and biological properties .

Biologische Aktivität

5-(2-Methylpropanoyl)pyrrolidin-2-one, also known by its CAS number 1783350-08-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C8H13NO2

- Molecular Weight : 155.19 g/mol

- IUPAC Name : 5-(2-methylpropanoyl)-2-pyrrolidinone

The compound features a pyrrolidinone ring with a 2-methylpropanoyl substituent, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential pharmacological effects:

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit key enzymes in bacterial metabolism, leading to growth inhibition.

- Membrane Disruption : Some derivatives can disrupt bacterial cell membranes, enhancing their antimicrobial efficacy.

Case Studies and Research Findings

- Synthesis and Testing : A study synthesized various pyrrolidine derivatives and tested their antibacterial activities. The most potent compounds showed significant activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) analysis indicated that modifications on the pyrrolidine ring could enhance antibacterial potency.

- Pharmacokinetics : In vitro studies demonstrated that certain analogs of this compound exhibited favorable pharmacokinetic profiles, suggesting potential for further development as therapeutic agents .

- Toxicity Studies : Preliminary toxicity assessments indicated that while some derivatives showed promising biological activity, they also exhibited cytotoxic effects at higher concentrations. This underscores the need for careful dose optimization in therapeutic applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Moderate | TBD | Potential for further optimization |

| Compound A | High | 12 | Effective against MRSA |

| Compound B | Low | >50 | Less effective; requires structural modification |

Eigenschaften

IUPAC Name |

5-(2-methylpropanoyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVFIDVLYBMKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.